2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride
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Overview
Description
2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H7ClF3N2O2 It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and a phenacylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride typically involves the nitration of 6-(trifluoromethyl)phenacylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The phenacylamine moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-6-(trifluoromethyl)phenacylamine.
Substitution: Various substituted phenacylamines depending on the nucleophile used.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenacylamine
- 2-Nitro-6-(difluoromethyl)phenacylamine
- 2-Nitro-6-(trifluoromethyl)benzylamine
Uniqueness
2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenacylamine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClF3N2O3 |
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Molecular Weight |
284.62 g/mol |
IUPAC Name |
2-amino-1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F3N2O3.ClH/c10-9(11,12)5-2-1-3-6(14(16)17)8(5)7(15)4-13;/h1-3H,4,13H2;1H |
InChI Key |
KXCCJZZAJOMSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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